molecular formula C12H14N2O3 B2600523 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide CAS No. 478048-67-8

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide

Cat. No.: B2600523
CAS No.: 478048-67-8
M. Wt: 234.255
InChI Key: NHEWKZZFWOSQOO-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol. This intermediate is then cyclized to form the benzoxazole ring. The final step involves the reaction of the benzoxazole derivative with propylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid
  • 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile
  • 2-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]oxy}acetic acid

Uniqueness

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-propylacetamide is unique due to its specific structural features, such as the presence of the propylacetamide group. This structural uniqueness may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-7-13-11(15)8-14-9-5-3-4-6-10(9)17-12(14)16/h3-6H,2,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEWKZZFWOSQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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